5-Azido Uridine
Overview
Description
5-Azido Uridine: is a modified nucleoside where an azido group is attached to the 5-position of the uridine molecule.
Mechanism of Action
Target of Action
5-Azidouridine is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates into these nucleic acids, disrupting their metabolism . It’s also used for nucleotide labeling and reacts promptly via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter .
Mode of Action
5-Azidouridine interacts with its targets (DNA and RNA) by incorporating into them, which disrupts RNA metabolism and inhibits protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation . This dual mechanism of action—induction of cytotoxicity and inhibition of DNA methylation—contributes to its anti-neoplastic activity .
Biochemical Pathways
The affected biochemical pathways involve the metabolism of RNA and DNA. The incorporation of 5-Azidouridine into these nucleic acids disrupts their normal function, leading to inhibited protein and DNA synthesis . Additionally, the compound impairs DNA methylation, a crucial process in gene expression . The downstream effects of these disruptions can lead to cell death, particularly in cancer cells .
Pharmacokinetics
Similar nucleoside analogues are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 5-Azidouridine’s action include disrupted RNA metabolism, inhibited protein and DNA synthesis, and impaired DNA methylation . These disruptions can lead to cell death, particularly in cancer cells . The compound has been used in living cell fluorescent imaging of cancer cells .
Action Environment
The action, efficacy, and stability of 5-Azidouridine can be influenced by various environmental factors. For instance, the presence of the azido group at different positions in the pyrimidine base can affect the generation of nitrogen-centered radicals
Biochemical Analysis
Biochemical Properties
5-Azidouridine has been synthesized as a model compound for studying nucleotide diphosphate sugar binding proteins . It interacts with various enzymes and proteins, including those involved in RNA and DNA synthesis. The nature of these interactions is largely due to the azide group, which can participate in click chemistry reactions, forming triazole products with inherent fluorescent properties .
Cellular Effects
It has been noted that 5-Azidouridine does not incorporate into cellular RNA . This suggests that it may have limited direct influence on cell function, gene expression, and cellular metabolism. Its azide group can be used for tagging and tracking molecules in cells, which can indirectly influence cellular processes .
Molecular Mechanism
As a nucleoside analogue, it can potentially incorporate into RNA and DNA, disrupting their normal functions . Studies have shown that 5-Azidouridine does not incorporate into cellular RNA . Its azide group can participate in click chemistry reactions, forming triazole products .
Temporal Effects in Laboratory Settings
It has been noted that 5-Azidouridine can be converted to triazole products in less than 5 minutes This suggests that it may have rapid effects in biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Azido Uridine can be synthesized through various methods. One common approach involves the reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . Another method includes the use of a Mitsonobu reaction with hydrazoic acid . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated processes using solid-phase synthesis techniques. For instance, the compound can be immobilized on controlled pore glass (CPG) and used as a starting material for the synthesis of oligonucleotides . This method allows for the efficient production of this compound in large quantities, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Azido Uridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Reactions: The azido group readily reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the azido group.
Alkynes and Copper Catalysts: Utilized in click reactions to form triazole products.
Major Products:
Scientific Research Applications
Chemistry: 5-Azido Uridine is extensively used in click chemistry for the synthesis of bioconjugates. Its ability to form stable triazole linkages makes it a valuable tool for labeling and tracking molecules in various chemical processes .
Biology: In biological research, this compound is used for nucleotide labeling and imaging. It can be incorporated into RNA, allowing researchers to study RNA dynamics and interactions within cells .
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to modify nucleic acids can be harnessed to disrupt viral replication or target cancer cells .
Industry: this compound is used in the production of modified oligonucleotides for various industrial applications, including the development of diagnostic tools and therapeutic agents .
Comparison with Similar Compounds
5-Azido-2’-deoxyuridine: Similar to 5-Azido Uridine but lacks the hydroxyl group at the 2’ position.
8-Azidoadenosine Triphosphate: Another azido-modified nucleoside used in similar applications.
Uniqueness: this compound is unique due to its specific azido modification at the 5-position of uridine. This modification allows for efficient and selective click reactions, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355028-82-8 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Azidouridine work as a photoaffinity probe? What happens after it binds to its target?
A1: 5-Azidouridine is a derivative of uridine, a core component of RNA. It contains an azido group that becomes highly reactive upon exposure to UV light. This reactivity allows 5-Azidouridine to form covalent bonds with nearby molecules.
Q2: The research mentions using 5-Azidouridine diphosphate-glucose to study sucrose-phosphate synthase (SPS). Why is this specific derivative used, and what was discovered about SPS?
A2: Sucrose-phosphate synthase (SPS) is a key enzyme involved in sugar metabolism in plants. It utilizes uridine diphosphate-glucose (UDP-glucose) as a substrate. To study the UDP-glucose binding site in SPS, researchers utilized a 5-Azidouridine diphosphate-glucose probe. [, ] This derivative was chosen because it closely resembles the natural substrate, increasing the likelihood of binding to the enzyme's active site.
Q3: Can you provide details on the stability and potential limitations of using 5-Azidouridine as a photoaffinity probe?
A3: While 5-Azidouridine is a powerful tool, it has some limitations:
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